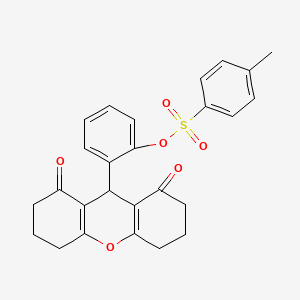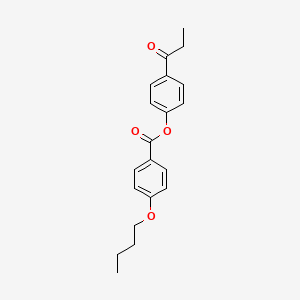
4-propionylphenyl 4-butoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propionylphenyl 4-butoxybenzoate, also known as P4B, is a synthetic compound used in scientific research. It is a member of the family of benzophenone derivatives, which have been extensively studied due to their potential applications in various fields. P4B has gained attention for its unique properties, including its ability to act as a photosensitizer and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-propionylphenyl 4-butoxybenzoate as a photosensitizer involves the absorption of light energy, which causes the photosensitizer to enter an excited state. The excited photosensitizer then reacts with oxygen to produce reactive oxygen species (ROS), which can damage cellular components and ultimately lead to cell death. The selectivity of PDT is achieved by targeting the photosensitizer to cancer cells, which have a higher metabolic rate and therefore produce more ROS upon exposure to light.
Biochemical and Physiological Effects:
4-propionylphenyl 4-butoxybenzoate has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In addition to its role as a photosensitizer, 4-propionylphenyl 4-butoxybenzoate has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. 4-propionylphenyl 4-butoxybenzoate has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-propionylphenyl 4-butoxybenzoate is its ease of synthesis and purification, which makes it a viable option for large-scale experiments. 4-propionylphenyl 4-butoxybenzoate is also relatively stable and can be stored for extended periods without degradation. However, one limitation of 4-propionylphenyl 4-butoxybenzoate is its relatively low solubility in aqueous solutions, which may limit its applicability in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-propionylphenyl 4-butoxybenzoate. One area of interest is the development of more efficient synthesis methods for 4-propionylphenyl 4-butoxybenzoate and other benzophenone derivatives. Another area of interest is the optimization of PDT protocols using 4-propionylphenyl 4-butoxybenzoate as a photosensitizer, including the development of targeted delivery systems for 4-propionylphenyl 4-butoxybenzoate. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-propionylphenyl 4-butoxybenzoate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 4-propionylphenyl 4-butoxybenzoate involves the reaction of 4-butoxybenzoic acid with propionyl chloride in the presence of a catalyst. The resulting product is then purified through a series of techniques, including recrystallization and column chromatography. The synthesis of 4-propionylphenyl 4-butoxybenzoate is relatively straightforward and can be performed on a large scale, making it a viable option for industrial applications.
Applications De Recherche Scientifique
4-propionylphenyl 4-butoxybenzoate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 4-propionylphenyl 4-butoxybenzoate is as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment method for various types of cancer that involves the use of a photosensitizer and light to selectively destroy cancer cells. 4-propionylphenyl 4-butoxybenzoate has been shown to be an effective photosensitizer in vitro and in vivo, making it a potential candidate for further clinical studies.
Propriétés
IUPAC Name |
(4-propanoylphenyl) 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-5-14-23-17-10-8-16(9-11-17)20(22)24-18-12-6-15(7-13-18)19(21)4-2/h6-13H,3-5,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSMYYQVCOHXOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367478 |
Source


|
| Record name | STK142165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53146-65-9 |
Source


|
| Record name | STK142165 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

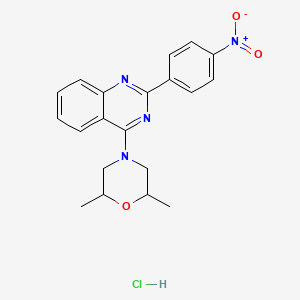
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)

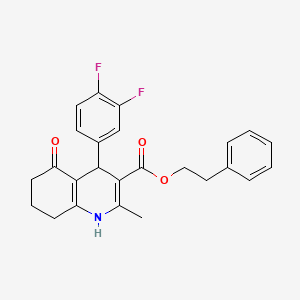
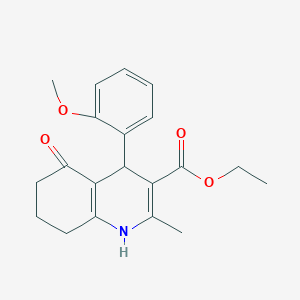
![1-methyl-6-oxo-N-[3-(4-pyridinyl)propyl]-1,6-dihydro-3-pyridazinecarboxamide trifluoroacetate](/img/structure/B4944578.png)
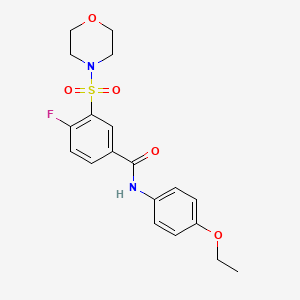
![5-bromo-1-[2-(4-bromophenyl)-2-oxoethyl]-1H-indole-2,3-dione](/img/structure/B4944582.png)
![3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4944591.png)
![N-[2-(1-piperidinyl)ethyl]cyclopentanecarboxamide](/img/structure/B4944593.png)
![N-(3-methoxyphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4944601.png)
![ethyl 1-[2-({[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4944608.png)
